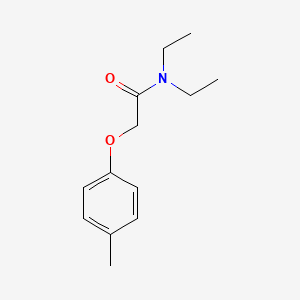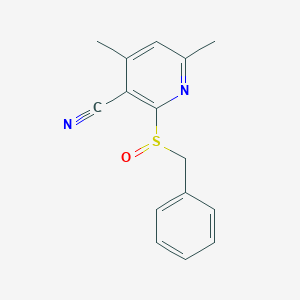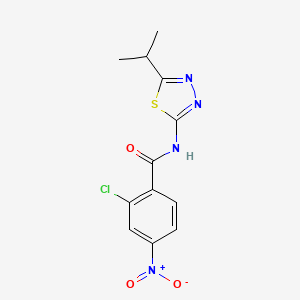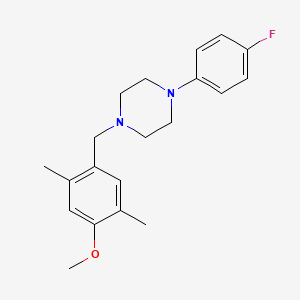
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
科学研究应用
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
作用机制
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis and inhibition of tumor growth. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves insulin sensitivity by enhancing glucose uptake and reducing inflammation. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell cycle arrest and apoptosis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves glucose uptake and utilization by enhancing insulin signaling pathways. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its limitations include poor solubility in water and limited bioavailability.
未来方向
For N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research include the development of more effective synthesis methods, the identification of novel therapeutic applications, and the optimization of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide's pharmacokinetic properties. Additionally, the use of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
合成方法
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 2-chloropyrimidine followed by the reaction with piperazine-1-carbothioamide. Another method involves the reaction of 2-chloropyrimidine with N-(2-fluorophenyl)piperazine in the presence of thiourea.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLXPLNOZCLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)




![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)